ciclopenta-1,3-dieno;dicloro-circonio(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

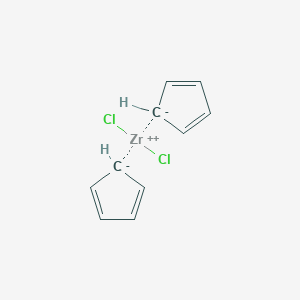

Zirconocene dichloride, also known as bis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the formula C10H10Cl2Zr. It is an organometallic compound that features a zirconium atom sandwiched between two cyclopentadienyl rings and bonded to two chlorine atoms. This compound is widely used in various fields due to its unique properties and reactivity.

Aplicaciones Científicas De Investigación

Ethylene Polymerization

Zirconocene dichloride is widely recognized for its role as a catalyst in ethylene polymerization. It facilitates the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) through coordination polymerization mechanisms. Research indicates that the efficiency of zirconocene catalysts can be enhanced by modifying their ligands or using them in combination with co-catalysts such as methylaluminoxane (MAO) .

| Catalyst Type | Polymer Type | Co-catalyst | Activity (g PE/g cat/h) |

|---|---|---|---|

| Zirconocene | HDPE | MAO | 1000-3000 |

| Zirconocene | LLDPE | MAO | 500-1500 |

Photoinitiation in Polymerization

Recent studies have identified zirconocene dichloride as an effective photoinitiator for radical photopolymerization processes. It can initiate polymerization under visible light, making it suitable for applications in coatings and adhesives where controlled polymerization is essential .

Transamidation Reactions

Zirconocene dichloride has been utilized in transamidation reactions, allowing the exchange of amide groups between different amines. This process is valuable for synthesizing complex organic molecules with specific functional groups .

Procedure Summary:

- Combine zirconocene dichloride with amides and amines.

- Heat the mixture under inert conditions.

- Quench and extract products using standard organic chemistry techniques.

Carboalumination

This compound catalyzes carboalumination reactions, which are crucial for synthesizing alkenyl compounds from alkynes. The process involves the addition of trimethylaluminum to alkynes, producing intermediates that can undergo further transformations to yield stereodefined olefins .

Ethylene Polymerization Study

A case study on the use of zirconocene dichloride in ethylene polymerization demonstrated its effectiveness in producing polymers with controlled molecular weights and narrow polydispersity indices. The study highlighted the influence of temperature and pressure on polymer characteristics.

Photoinitiator Research

In another study, zirconocene dichloride was tested as a photoinitiator for various monomers under different light conditions. The results showed that it could effectively initiate polymerization while maintaining high conversion rates, indicating its potential for industrial applications.

Mecanismo De Acción

Target of Action

Cyclopenta-1,3-diene;dichlorozirconium(2+), also known as dichloro(cyclopenta-1,3-dien-1-yl)cyclopenta-2,4-dien-1-ylzirconium, primarily targets transition metal compounds . The cyclopentadienyl anion, derived from cyclopenta-1,3-diene, serves as an important ligand for these compounds .

Mode of Action

The compound interacts with its targets through the formation of cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl anion, often abbreviated as Cp-, binds to transition metals to form these complexes . These complexes are known for their high chemical inertness and stability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of metallocene complexes . The compound is involved in the synthesis of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes . These metallocenes serve as catalysts in a plethora of organic transformations .

Result of Action

The result of the compound’s action is the production of metallocene complexes . These complexes, due to their robust nature, find applications in the field of catalysis . They are used in various organic transformations, contributing to the synthesis of a wide range of organic compounds .

Action Environment

The action of cyclopenta-1,3-diene;dichlorozirconium(2+) can be influenced by environmental factors such as temperature. For instance, the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives occurs upon heating at 120 °C . This reaction is crucial for the formation of certain cyclopentadiene derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zirconocene dichloride is typically synthesized through the reaction of zirconium tetrachloride (ZrCl4) with cyclopentadienyl sodium (NaCp) in an inert atmosphere. The reaction proceeds as follows:

ZrCl4+2NaCp→Cp2ZrCl2+2NaCl

The reaction is usually carried out in a dry, inert solvent such as tetrahydrofuran (THF) under an inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of bis-pi-cyclopentadienyldichlorozirconium follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yields and product purity .

Análisis De Reacciones Químicas

Types of Reactions

Zirconocene dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands such as alkyl, aryl, or alkoxide groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of polymers.

Common Reagents and Conditions

Common reagents used in reactions with bis-pi-cyclopentadienyldichlorozirconium include alkyl halides, Grignard reagents, and organolithium compounds. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving bis-pi-cyclopentadienyldichlorozirconium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organozirconium compounds, while polymerization reactions produce polymers with specific properties .

Comparación Con Compuestos Similares

Similar Compounds

Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.

Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium instead of zirconium.

Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): A related zirconium compound with different ligands.

Uniqueness

Zirconocene dichloride is unique due to its high reactivity and versatility as a catalyst in various chemical reactions. Its ability to form stable complexes with a wide range of ligands makes it a valuable tool in both academic and industrial research .

Propiedades

Número CAS |

1291-32-3 |

|---|---|

Fórmula molecular |

C10H20Cl2Zr |

Peso molecular |

302.39 g/mol |

Nombre IUPAC |

cyclopentane;dichlorozirconium |

InChI |

InChI=1S/2C5H10.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |

Clave InChI |

QGNRHWVXMACQOC-UHFFFAOYSA-L |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |

SMILES canónico |

C1CCCC1.C1CCCC1.Cl[Zr]Cl |

Key on ui other cas no. |

1291-32-3 |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.